molecular formula C12H23BrO B6267326 1-(bromomethyl)-1-[(propan-2-yloxy)methyl]cycloheptane CAS No. 1478723-33-9

1-(bromomethyl)-1-[(propan-2-yloxy)methyl]cycloheptane

Cat. No.: B6267326
CAS No.: 1478723-33-9
M. Wt: 263.21 g/mol
InChI Key: GFUSBGCEPOVPGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(bromomethyl)-1-[(propan-2-yloxy)methyl]cycloheptane is an organic compound that belongs to the class of cycloalkanes It features a seven-membered cycloheptane ring with a bromomethyl group and a propan-2-yloxy group attached to the same carbon atom

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of this compound typically begins with cycloheptane as the core structure.

    Bromination: The first step involves the bromination of cycloheptane to introduce the bromomethyl group. This can be achieved using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat.

    Etherification: The next step is the etherification of the bromomethyl group with propan-2-ol. This reaction can be carried out using a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol, followed by nucleophilic substitution with the bromomethyl group.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(bromomethyl)-1-[(propan-2-yloxy)methyl]cycloheptane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: 1-(azidomethyl)-1-[(propan-2-yloxy)methyl]cycloheptane.

    Oxidation: 1-(hydroxymethyl)-1-[(propan-2-yloxy)methyl]cycloheptane.

    Reduction: 1-(methyl)-1-[(propan-2-yloxy)methyl]cycloheptane.

Scientific Research Applications

1-(bromomethyl)-1-[(propan-2-yloxy)methyl]cycloheptane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used to develop new pharmaceuticals by modifying its structure to enhance biological activity.

    Material Science: It can be utilized in the synthesis of novel polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-1-[(propan-2-yloxy)methyl]cycloheptane depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In medicinal chemistry, its biological activity would be determined by its interaction with molecular targets such as enzymes or receptors, potentially involving pathways like signal transduction or metabolic processes.

Comparison with Similar Compounds

  • 1-(chloromethyl)-1-[(propan-2-yloxy)methyl]cycloheptane
  • 1-(iodomethyl)-1-[(propan-2-yloxy)methyl]cycloheptane
  • 1-(bromomethyl)-1-[(ethoxy)methyl]cycloheptane

Comparison:

  • Reactivity: The bromomethyl group in 1-(bromomethyl)-1-[(propan-2-yloxy)methyl]cycloheptane is more reactive than the chloromethyl group but less reactive than the iodomethyl group.
  • Solubility: The propan-2-yloxy group provides moderate solubility in organic solvents, which can be compared to the ethoxy group in similar compounds.
  • Applications: While all these compounds can be used in organic synthesis, the specific choice depends on the desired reactivity and solubility properties for the target application.

Properties

CAS No.

1478723-33-9

Molecular Formula

C12H23BrO

Molecular Weight

263.21 g/mol

IUPAC Name

1-(bromomethyl)-1-(propan-2-yloxymethyl)cycloheptane

InChI

InChI=1S/C12H23BrO/c1-11(2)14-10-12(9-13)7-5-3-4-6-8-12/h11H,3-10H2,1-2H3

InChI Key

GFUSBGCEPOVPGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1(CCCCCC1)CBr

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.